3-(Triisopropylsilyl)propiolic acid
Description
Strategic Significance of Alkynes in Molecular Construction
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. nih.govfastercapital.com This triple bond, composed of one sigma (σ) and two pi (π) bonds, confers high reactivity and a linear geometry to the alkyne functional group, making it a cornerstone in organic synthesis. nih.govfastercapital.comstudysmarter.co.uknumberanalytics.com The electron-rich nature of the π-systems allows alkynes to readily participate in a diverse range of chemical reactions, including additions, cycloadditions, and metal-catalyzed couplings. fastercapital.comnumberanalytics.comfastercapital.com This versatility enables chemists to construct complex carbon skeletons and introduce various functional groups with a high degree of control. studysmarter.co.ukfastercapital.com
The ability of alkynes to be hydrogenated to either cis- or trans-alkenes, or fully to alkanes, provides a strategic advantage in multistep syntheses, allowing for the late-stage introduction of specific stereochemistries. cureffi.org Furthermore, terminal alkynes possess an acidic proton which can be readily removed to form a powerful nucleophile, an alkynyl anion. This anion can then participate in carbon-carbon bond-forming reactions, a fundamental process in the assembly of more elaborate molecules. cureffi.org The strategic placement of an alkyne within a molecule can therefore dictate the course of a synthetic sequence and provide access to a wide array of molecular diversity. studysmarter.co.uk
The Role of Silyl (B83357) Protecting Groups in Alkyne Chemistry
The acidic proton of a terminal alkyne, while useful for forming alkynyl anions, can also be a liability in many synthetic transformations, particularly those involving organometallic reagents or basic conditions. ccspublishing.org.cn To circumvent this issue, protecting groups are employed to temporarily block the terminal position of the alkyne. Trialkylsilyl groups are among the most widely used protecting groups for this purpose. ccspublishing.org.cn
The introduction of a silyl group, such as the trimethylsilyl (B98337) (TMS) or the more sterically demanding triisopropylsilyl (TIPS) group, replaces the acidic proton with a stable, non-acidic moiety. ccspublishing.org.cngelest.com This protection strategy offers several advantages:
Increased Stability: Silyl-protected alkynes are generally more stable and easier to handle than their terminal alkyne counterparts. ccspublishing.org.cn
Prevention of Unwanted Reactions: The silyl group prevents the alkyne from acting as an acid, thereby avoiding undesired side reactions. ccspublishing.org.cn
Control of Reactivity: The steric bulk of the silyl group can influence the regioselectivity of reactions occurring at other sites within the molecule. gelest.com
Facile Removal: The silyl group can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with potassium carbonate in methanol (B129727), to regenerate the terminal alkyne for subsequent transformations. gelest.com
The choice of the specific silyl group is crucial and depends on the reaction conditions to be employed in subsequent steps. The triisopropylsilyl (TIPS) group, due to its significant steric bulk, offers enhanced stability compared to smaller silyl groups like TMS. gelest.com This increased stability allows for selective deprotection, where a less hindered silyl group can be removed while the TIPS group remains intact. gelest.com
Historical Context of Propargyl Substrates in Synthetic Pathways
The term "propargyl" refers to a 2-propynyl group with the structure HC≡C−CH₂−. wikipedia.org Propargylic compounds, which possess a saturated carbon adjacent to an alkyne, have long been recognized as valuable intermediates in organic synthesis. uwindsor.canih.gov The name itself is derived from a combination of "propene" and "argentum" (silver), alluding to the characteristic reaction of terminal alkynes with silver salts. wikipedia.org
Historically, the reactivity of the propargylic position has been exploited in a variety of transformations. The proximity of the triple bond influences the reactivity of the adjacent saturated carbon, making it susceptible to both radical and ionic reactions. For instance, propargyl halides and alcohols can undergo nucleophilic substitution and elimination reactions. wikipedia.org
In more recent decades, the development of transition metal-catalyzed reactions has significantly expanded the synthetic utility of propargyl substrates. uwindsor.ca These reactions often involve the formation of propargyl-metal or allenyl-metal intermediates, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. uwindsor.ca The ability to generate and control the reactivity of propargyl radicals has also opened up new avenues for the construction of complex cyclic and acyclic systems. uwindsor.ca
Overview of 3-(Triisopropylsilyl)propiolic Acid as a Functionalized Alkyne Precursor
This compound is a bifunctional molecule that incorporates a carboxylic acid and a TIPS-protected alkyne. This unique combination of functional groups makes it a highly valuable and versatile precursor in organic synthesis. The carboxylic acid moiety provides a handle for a variety of transformations, such as esterification, amidation, and conversion to other functional groups. atamankimya.com
The presence of the TIPS-protected alkyne allows for its participation in a wide range of alkyne-based coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, without interference from the acidic proton. ccspublishing.org.cn The steric bulk of the TIPS group provides significant stability, allowing for a wide range of chemical manipulations at the carboxylic acid terminus without premature deprotection of the alkyne. gelest.comnih.gov
The general synthetic utility of this compound lies in its ability to introduce a protected propargyl unit into a molecule, which can then be further elaborated. After the desired transformations involving the carboxylic acid have been completed, the TIPS group can be selectively removed to reveal the terminal alkyne. This terminal alkyne can then be subjected to a host of further reactions, providing a powerful strategy for the synthesis of complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-9(2)15(10(3)4,11(5)6)8-7-12(13)14/h9-11H,1-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKGBDSTRRFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=O)O)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727844 | |
| Record name | 3-[Tri(propan-2-yl)silyl]prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839697-82-4 | |
| Record name | 3-[Tri(propan-2-yl)silyl]prop-2-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Triisopropylsilyl Propiolic Acid and Its Precursors
Direct Synthesis Approaches to 3-(Triisopropylsilyl)propiolic Acid
The direct synthesis of this compound can be achieved through two main strategies: the carboxylation of a pre-formed silylated alkyne or the coupling of a propiolic acid derivative with a silylating agent.
A prominent method for synthesizing α,β-acetylenic acids is the carboxylation of a terminal alkyne. This typically involves the deprotonation of the alkyne to form an acetylide, which then acts as a nucleophile, attacking carbon dioxide.
A general and highly effective approach involves the use of Grignard reagents. libretexts.orgresearchgate.netgoogle.comucalgary.ca In the context of this compound, this would involve the formation of the Grignard reagent of (triisopropylsilyl)acetylene (B1226034), followed by its reaction with carbon dioxide. The reaction proceeds via nucleophilic addition of the organometallic species to CO2, forming a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. ucalgary.ca The use of solid carbon dioxide (dry ice) is a common practice for this transformation. ucalgary.ca
More recent advancements have focused on the direct carboxylation of C-H bonds using CO2, which is an atom-economical approach. researchgate.netnih.gov Transition-metal-free methods have been developed for the direct carboxylation of diazo compounds with CO2 at atmospheric pressure. nih.govorganic-chemistry.org While specific examples for (triisopropylsilyl)acetylene are not prevalent in the literature, the principles of these carboxylation reactions provide a solid foundation for its synthesis.
An alternative strategy involves the formation of the carbon-silicon bond by coupling a propiolic acid derivative with a triisopropylsilylating agent. A common approach is to first activate the propiolic acid, for instance, by converting it to propioloyl chloride using a reagent like thionyl chloride. nih.gov This highly reactive acid chloride can then be coupled with a suitable triisopropylsilyl nucleophile.
A closely related and well-documented procedure is the synthesis of silylated propiolate esters. For example, 3-trimethylsilyl-lower alkyl propiolates can be prepared in a single step by reacting a lower alkyl propiolate with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene (B151609). google.com This method can be adapted for the synthesis of the corresponding triisopropylsilyl derivative. The reaction likely proceeds through the deprotonation of the terminal alkyne of the propiolate ester by triethylamine, followed by nucleophilic attack on the triisopropylsilyl chloride.
Table 1: Comparison of Direct Synthesis Strategies
| Strategy | Key Reagents | General Reaction Conditions | Advantages |
| Carboxylation of Silylated Alkyne | (Triisopropylsilyl)acetylene, Strong Base (e.g., n-BuLi or Grignard reagent), CO2 | Anhydrous solvent (e.g., THF, diethyl ether), low temperature for deprotonation, followed by quenching with CO2. | Utilizes a readily available silylated alkyne precursor. |
| Coupling of Propiolic Acid Derivative | Propiolic acid ester, Triisopropylsilyl chloride, Base (e.g., triethylamine) | Anhydrous solvent (e.g., benzene), moderate temperature. | One-step process from a propiolate ester. google.com |
Synthesis of Key Intermediates for this compound Analogues
The synthesis of analogues of this compound often proceeds through key intermediates such as the corresponding aldehyde and esters. These intermediates are valuable in their own right for various synthetic applications.
3-(Triisopropylsilyl)propynal is a key intermediate that can be prepared from (triisopropylsilyl)acetylene. nih.govsigmaaldrich.comsigmaaldrich.com A common method involves the lithiation of (triisopropylsilyl)acetylene with a strong base like n-butyllithium, followed by quenching the resulting lithium acetylide with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). This reaction provides a direct route to the desired aldehyde.
Table 2: Synthesis of 3-(Triisopropylsilyl)propynal
| Starting Material | Reagents | Product |
| (Triisopropylsilyl)acetylene | 1. n-Butyllithium 2. N,N-Dimethylformamide (DMF) | 3-(Triisopropylsilyl)propynal |
β-Silyl alkynoate esters, such as ethyl 3-(triisopropylsilyl)propiolate, are important precursors and analogues. Their synthesis can be achieved through several routes. One straightforward method is the esterification of this compound.
Alternatively, they can be synthesized directly from propiolate esters. For instance, ethyl propiolate can be silylated using triisopropylsilyl chloride in the presence of a suitable base. A patent describes a one-step synthesis of 3-trimethylsilyl-lower alkyl propiolate from a lower alkyl propiolate and chlorotrimethylsilane with triethylamine in dry benzene. google.com This methodology is directly applicable to the synthesis of the triisopropylsilyl analogue.
Furthermore, methods for the synthesis of related compounds like ethyl 3,3-diethoxypropionate provide insights into the manipulation of propiolate structures, which can be adapted for the synthesis of β-silyl alkynoate esters. orgsyn.orggoogle.com
Optimization of Triisopropylsilyl (TIPS) Group Introduction
The triisopropylsilyl (TIPS) group is frequently employed as a protecting group for terminal alkynes due to its significant steric bulk, which confers greater stability compared to less hindered silyl (B83357) groups like trimethylsilyl (B98337) (TMS). jmcs.org.mxnih.gov This stability is crucial in multi-step syntheses where the silyl group must withstand various reaction conditions. jmcs.org.mxnih.gov
The introduction of the TIPS group is typically achieved by treating the terminal alkyne with a triisopropylsilylating agent in the presence of a base. Common silylating agents include triisopropylsilyl chloride (TIPSCl) and triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf). The choice of base and reaction conditions can be optimized to maximize the yield and efficiency of the silylation. For instance, strong bases like n-butyllithium or lithium diisopropylamide (LDA) are often used to deprotonate the alkyne at low temperatures, followed by the addition of the silylating agent. nih.gov
The increased steric hindrance of the TIPS group can sometimes lead to slower reaction rates compared to the introduction of smaller silyl groups. nih.gov However, this is often a desirable trade-off for its enhanced stability. The selective deprotection of a TMS group in the presence of a TIPS group is a well-established strategy that highlights the difference in lability and allows for orthogonal protection schemes. gelest.com The choice of silylating agent can also be critical; for example, TIPSOTf is often more reactive than TIPSCl and can be advantageous for silylating less reactive alkynes.
Table 3: Common Silylating Agents for Terminal Alkynes
| Silylating Agent | Common Abbreviation | Relative Reactivity | Key Features |
| Triisopropylsilyl chloride | TIPSCl | Moderate | Commonly used, cost-effective. |
| Triisopropylsilyl trifluoromethanesulfonate | TIPSOTf | High | More reactive, useful for sterically hindered or less reactive alkynes. |
| Trimethylsilyl chloride | TMSCl | High | Less sterically demanding, but the TMS group is more labile. jmcs.org.mx |
Reagent Selection for TIPS Group Installation
The introduction of the bulky triisopropylsilyl (TIPS) group serves to protect the terminal alkyne, preventing its participation in undesired side reactions. wikipedia.orgtcichemicals.com The selection of the appropriate silylating agent is paramount for a successful and efficient reaction.
Commonly employed reagents for the installation of the TIPS group include triisopropylsilyl chloride (TIPSCl) and triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). gelest.com The choice between these reagents often depends on the specific substrate and the desired reaction conditions. TIPSCl is a widely used and commercially available reagent. gelest.com The reaction with TIPSCl typically requires the presence of a base to neutralize the hydrochloric acid generated during the reaction. wikipedia.org
TIPSOTf, on the other hand, is a more reactive silylating agent. gelest.com Its higher reactivity allows for the silylation of less reactive alcohols and can often be performed at lower temperatures. gelest.com The selection of the silylating agent can also be influenced by the steric hindrance of the substrate. For more sterically demanding environments, a more reactive reagent like TIPSOTf might be necessary to achieve a reasonable reaction rate. wikipedia.org
The stability of the silyl group is another important consideration. The TIPS group is known for its steric bulk, which makes it more robust and less prone to cleavage under various reaction conditions compared to smaller silyl groups like trimethylsilyl (TMS). tcichemicals.comgelest.com This enhanced stability is a key advantage in multi-step syntheses where the protecting group needs to withstand a range of chemical transformations. organic-chemistry.org
A variety of bases can be used in conjunction with silyl halides for the protection of alcohols and alkynes. Triethylamine (NEt3) is a common and effective base for this purpose. wikipedia.orggelest.com Other amine bases, such as 2,6-lutidine, can also be employed, particularly when a non-nucleophilic base is required to avoid side reactions. gelest.com In some cases, stronger bases like lithium diisopropylamide (LDA) may be utilized, especially for the deprotonation of terminal alkynes prior to silylation. lookchem.com
The following table summarizes the key reagents involved in the installation of the TIPS group.
| Reagent | Role | Key Characteristics |
| Triisopropylsilyl chloride (TIPSCl) | Silylating Agent | Commonly used, requires a base. gelest.com |
| Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) | Silylating Agent | More reactive than TIPSCl, suitable for less reactive substrates. gelest.com |
| Triethylamine (NEt3) | Base | Neutralizes acid byproduct. wikipedia.orggelest.com |
| 2,6-Lutidine | Base | Non-nucleophilic, prevents side reactions. gelest.com |
| Lithium diisopropylamide (LDA) | Base | Strong base for alkyne deprotonation. lookchem.com |
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.
The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane (CH2Cl2) is a frequently used solvent for silylation reactions due to its inertness and ability to dissolve a wide range of organic compounds. gelest.com Other aprotic solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether may also be employed.
The reaction temperature is another critical factor. Silylation with TIPSCl is often carried out at temperatures ranging from 0 °C to room temperature. gelest.com For instance, a typical procedure might involve reacting an alcohol with TIPSCl and triethylamine in dichloromethane, starting at a low temperature and allowing the reaction to warm to room temperature over several hours. gelest.com More reactive silylating agents like TIPSOTf may allow for reactions to be conducted at lower temperatures, such as -78 °C, which can be beneficial for sensitive substrates. gelest.com
Reaction time is also a variable that needs to be optimized. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine when the starting material has been consumed. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed.
For the synthesis of precursors to this compound, such as silylated propiolate esters, similar conditions are generally applicable. For example, the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of triethylamine and dry benzene has been reported. google.com While this example uses a different silylating agent, the general principles of using a silyl halide in the presence of a base and an inert solvent are transferable to the synthesis with TIPSCl.
Efforts to optimize yield often involve a systematic variation of these reaction parameters. For instance, in a related synthesis, the optimization of conditions for the alkynylation of a dipeptide involved screening different solvents and temperatures, which led to a significant improvement in the reaction yield. beilstein-journals.org A similar approach can be applied to the synthesis of this compound to identify the optimal set of conditions.
The following table provides examples of reaction conditions that have been reported for silylation reactions, which can serve as a starting point for the synthesis of this compound.
| Silylating Agent | Substrate Type | Base | Solvent | Temperature | Time | Yield |
| TIPSCl | Alcohol | Triethylamine | Dichloromethane | -35 °C to RT | 16 h | - |
| TIPSOTf | Alcohol | 2,6-Lutidine | Dichloromethane | -78 °C | < 5 h | - |
| TIPS-EBX | Dipeptide | - | Acetonitrile | 40 °C | 48 h | 72% beilstein-journals.org |
It is important to note that the very bulky nature of the TIPS group can sometimes hinder its reaction with certain substrates. nih.gov In such cases, alternative protecting groups or different synthetic strategies may need to be considered. However, for many applications, the stability and selectivity offered by the TIPS group make it an excellent choice for the protection of terminal alkynes in the synthesis of complex molecules. acs.org
Reactivity and Mechanistic Investigations of 3 Triisopropylsilyl Propiolic Acid
Chemical Transformations Involving the Propiolic Acid Moiety
The propiolic acid portion of the molecule, consisting of the carboxylic acid and the adjacent carbon-carbon triple bond, is the primary site for transformations such as amide and ester formation.
The carboxylic acid functional group (-COOH) in 3-(triisopropylsilyl)propiolic acid exhibits typical reactivity for its class. It is acidic and can be deprotonated by bases to form the corresponding carboxylate salt. The primary reactions of this group involve its conversion into more reactive acylating agents, such as acyl chlorides or activated esters, to facilitate reactions with nucleophiles. This activation is a common prerequisite for the formation of amides and esters under mild conditions.
The formation of amide bonds from this compound and its derivatives is a key transformation. While direct condensation with amines requires harsh conditions, the reaction can be achieved efficiently through activation of the carboxylic acid or by using a corresponding ester derivative.
A novel approach utilizes ethyl 3-(triisopropylsilyl)propiolate, an ester derivative of the title compound, for direct amidation. semanticscholar.org In this method, the alkynyl group activates the ester for an efficient reaction with amine nucleophiles. semanticscholar.org A significant finding is that the bulky triisopropylsilyl (TIPS) group effectively prevents undesirable 1,4-conjugate addition (Michael addition) of the amine to the alkyne, directing the reaction exclusively to the ester carbonyl. semanticscholar.org This method demonstrates high chemoselectivity for primary and secondary amines, including amino alcohols where the hydroxyl group remains intact. semanticscholar.org
The reaction proceeds smoothly under biocompatible conditions, often in a phosphate-buffered saline (PBS) and ethanol (B145695) mixture, highlighting its potential utility in bioconjugation. semanticscholar.org The versatility of this reaction is demonstrated with a range of amine substrates.
| Entry | Amine Substrate | Solvent System | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine | PBS/EtOH (4:1) | 48 | N-Benzyl-3-(triisopropylsilyl)propiolamide | 95 |
| 2 | Cyclohexylamine | PBS/EtOH (4:1) | 48 | N-Cyclohexyl-3-(triisopropylsilyl)propiolamide | 98 |
| 3 | Ethanolamine | PBS/EtOH (4:1) | 48 | N-(2-Hydroxyethyl)-3-(triisopropylsilyl)propiolamide | 95 |
| 4 | Morpholine | PBS/EtOH (4:1) | 48 | (Morpholin-4-yl)(3-(triisopropylsilyl)prop-2-yn-1-one) | 80 |
| 5 | Piperidine | PBS/EtOH (4:1) | 48 | (Piperidin-1-yl)(3-(triisopropylsilyl)prop-2-yn-1-one) | 92 |
This compound can be converted to its corresponding esters through standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. nih.gov The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. nih.gov
General Reaction for Fischer Esterification: (TIPS)C≡C-COOH + R-OH ⇌ (H⁺ catalyst) ⇌ (TIPS)C≡C-COOR + H₂O
This process allows for the synthesis of various alkyl esters, such as the ethyl 3-(triisopropylsilyl)propiolate used in the amidation reactions described previously.
Reactions Involving the Alkynyl Moiety
The carbon-carbon triple bond in this compound is electron-deficient due to the adjacent electron-withdrawing carboxylic acid group. This electronic nature, combined with the steric influence of the large TIPS group, governs its reactivity towards nucleophiles and electrophiles.
As noted earlier, the bulky TIPS group can sterically hinder the approach of nucleophiles to the β-carbon of the alkyne, thereby preventing 1,4-conjugate addition in substrates like ethyl 3-(triisopropylsilyl)propiolate. semanticscholar.org However, once the carboxylic acid is converted into an N-propiolamide derivative, the resulting activated alkyne becomes a versatile building block for subsequent modifications. semanticscholar.org
The alkyne moiety in these N-propiolamide products readily participates in several addition reactions:
Michael Addition: The alkyne can undergo a conjugate addition with a second amine under biocompatible conditions. semanticscholar.org
Click Chemistry: It serves as an efficient partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. semanticscholar.org
Sonogashira Coupling: The terminal alkyne (after removal of the silyl (B83357) group) can be used in palladium-catalyzed cross-coupling reactions. semanticscholar.orgacs.org
| Starting Material | Reagent(s) | Reaction Type | Product Description | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-3-(triisopropylsilyl)propiolamide | Benzyl (B1604629) Azide (B81097), CuSO₄·5H₂O, Sodium Ascorbate | Azide-Alkyne Click Reaction | 1,4-Disubstituted triazole derivative | 95 |
| N-Benzyl-3-(triisopropylsilyl)propiolamide | Piperidine | Michael Addition | C-N conjugated adduct | 98 |
The electron-rich triple bond of an alkyne can react with electrophiles, although it is generally less reactive than an alkene double bond due to the higher stability of the sp-hybridized carbons. libretexts.orgyoutube.com Electrophilic addition to an unsymmetrical alkyne like this compound is expected to be highly regioselective, governed by both electronic and steric factors.
Hydrohalogenation (Addition of HX): The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule. The proton (H⁺) would add to the carbon atom that leads to the more stable carbocation intermediate. In this case, the proton would likely add to the carbon bearing the triisopropylsilyl group (α-carbon), as silicon is known to stabilize a positive charge on the β-carbon. The halide (X⁻) would then attack the β-carbon, which is also activated by the adjacent carboxyl group. The reaction can proceed once to yield a vinyl halide or twice to form a geminal dihalide. youtube.com
Halogenation (Addition of X₂): The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond typically results in an anti-addition, forming a dihaloalkene. youtube.com With an excess of the halogen, a second addition can occur to yield a tetrahaloalkane. The initial product is usually the (E)-dihaloalkene, although minor amounts of the (Z)-isomer can sometimes form.
Pericyclic Reactions and Cycloadditions
This compound and its derivatives, particularly esters and amides, serve as competent dienophiles in cycloaddition reactions. The electron-withdrawing nature of the carboxyl functional group polarizes the alkyne, rendering it susceptible to attack by electron-rich dienes in [4+2] cycloadditions, most notably the Diels-Alder reaction. sigmaaldrich.comwikipedia.org These reactions provide a robust method for the synthesis of six-membered rings, where the alkyne moiety forms a new double bond within the resulting cyclohexadiene framework. wikipedia.orglibretexts.org
A prominent example involves the reaction of alkynes bearing a triisopropylsilyl (TIPS) group with substituted acenes. In these Diels-Alder reactions, the TIPS-ethynyl group acts as the dienophile. d-nb.info The reaction proceeds via a concerted mechanism, involving a single cyclic transition state where two new sigma bonds are formed simultaneously at the expense of two pi bonds from the diene and one from the alkyne. wikipedia.orgkhanacademy.org
Beyond [4+2] cycloadditions, the acetylenic bond in this compound is a candidate for 1,3-dipolar cycloadditions. uchicago.edu This class of reactions involves the combination of the alkyne (as the dipolarophile) with a 1,3-dipole, such as an azide, nitrile oxide, or azomethine ylide, to form a five-membered heterocyclic ring. youtube.com For instance, the reaction with an organic azide would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. youtube.com These cycloadditions are valuable in heterocyclic chemistry and are often characterized by a high degree of regioselectivity, which is heavily influenced by the substituents on both the alkyne and the dipole.
Stereochemical Control and Selectivity in Reactions
Regioselectivity in Addition and Cycloaddition Reactions
The regiochemical outcome of additions to the asymmetric alkyne of this compound is dictated by a combination of steric and electronic factors. The two ends of the alkyne are electronically and sterically distinct due to the bulky triisopropylsilyl (TIPS) group and the electron-withdrawing carboxylic acid group.
In cycloaddition reactions, the directing influence of these groups is paramount. During a Diels-Alder reaction with an unsymmetrical diene, the voluminous TIPS group exerts significant steric hindrance, which typically directs the diene to add in a specific orientation. Research on the Diels-Alder reactivity of TIPS-ethynylated pentacene (B32325) demonstrates this principle effectively. Dienophiles were found to add regioselectively to the less sterically encumbered off-center ring, avoiding the central ring which is flanked by the bulky TIPS-ethynyl substituents. d-nb.info This highlights the powerful role of the TIPS group in controlling the site of reaction.
In the context of 1,3-dipolar cycloadditions, regioselectivity is governed by both frontier molecular orbital (FMO) interactions and steric repulsion. nih.govmdpi.com The carboxylic acid group renders the alkyne electron-deficient, influencing the orbital coefficients and favoring the formation of one regioisomer over the other. For example, in the reaction with an azide, the nitrogen of the azide would preferentially bond to the carbon atom bearing the carboxylic acid group due to electronic factors, while the steric bulk of the TIPS group would reinforce this preference by disfavoring approach to the adjacent carbon. youtube.comresearchgate.net
Table 1: Factors Influencing Regioselectivity in Cycloadditions
| Reaction Type | Dominant Influencing Factor | Expected Outcome with 3-(TIPS)propiolic Acid |
|---|---|---|
| Diels-Alder | Steric Hindrance (TIPS group) | Addition occurs at the carbon bearing the COOH group. d-nb.info |
| 1,3-Dipolar Cycloaddition | Steric Hindrance & Electronic Effects | Nucleophilic atom of the dipole adds to the carbon with the COOH group. nih.govmdpi.com |
Diastereoselective Transformations
Diastereoselective reactions involving this compound can be achieved by introducing a chiral element into the molecule, typically by converting the carboxylic acid into a chiral amide or ester. This chiral auxiliary then directs subsequent transformations of the alkyne. nih.govosi.lv
For example, in a conjugate addition reaction to an α,β-unsaturated system derived from the propiolic acid, a chiral auxiliary attached to the carboxyl group can effectively shield one of the two faces of the molecule. nih.gov An incoming nucleophile is thereby forced to attack from the less hindered face, resulting in the preferential formation of one diastereomer. This strategy has been successfully employed in various systems, including the diastereoselective synthesis of highly functionalized proline derivatives and dipeptide isosteres. rsc.orgmdpi.com The level of diastereoselectivity is often high, contingent on the steric bulk and conformational rigidity of the chosen chiral auxiliary.
Another approach involves radical additions where the stereochemical outcome is controlled by a pre-existing stereocenter. In reactions involving α-methylene-γ-lactams, radical additions can be rendered highly diastereoselective, producing either cis or trans products depending on the reaction conditions and the nature of the substituents. nih.gov A similar strategy could be envisioned for derivatives of this compound, where a chiral center is established prior to a radical addition across the alkyne.
Enantioselective Methodologies Utilizing Chiral Auxiliaries
Enantioselective synthesis starting from the achiral this compound relies on the temporary incorporation of a chiral auxiliary. numberanalytics.com This well-established strategy involves three key steps: attachment of the chiral auxiliary, a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. nih.govnumberanalytics.com
The carboxylic acid functionality of this compound is the ideal handle for attaching a recoverable chiral auxiliary, such as a chiral alcohol or amine. Commonly used and highly effective auxiliaries include those derived from L-ephedrine, (S,S)-(+)-pseudoephedrine, or Oppolzer's sultam. nih.govrsc.org For instance, amide formation between the propiolic acid and (S,S)-(+)-pseudoephedrine would generate a chiral Michael acceptor. The auxiliary's chiral centers and bulky substituents create a stereo-differentiated environment around the alkyne. nih.gov In a subsequent reaction, such as a cycloaddition or a conjugate addition, the auxiliary blocks one face of the alkyne, compelling the reagent to approach from the opposite face, thus inducing high levels of enantioselectivity. nih.govnih.gov After the reaction, the auxiliary can be cleaved, often under mild hydrolytic conditions, and recovered for reuse.
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Type of Reaction Facilitated | Typical Diastereomeric/Enantiomeric Excess |
|---|---|---|
| Evans' Oxazolidinones | Aldol, Alkylation, Conjugate Addition | >95% de |
| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | >90% de nih.gov |
| Oppolzer's Camphorsultam | Diels-Alder, Conjugate Addition | >98% de rsc.org |
| Ellman's Sulfinamide | Addition to Imines | >95% de osi.lv |
Role of the Triisopropylsilyl (TIPS) Group in Reactivity Modulation
Steric Influence on Reaction Pathways
The triisopropylsilyl (TIPS) group is one of the bulkiest silyl protecting groups commonly used in organic synthesis, and its steric profile is a dominant factor in modulating the reactivity of this compound. rsc.org This significant steric hindrance directly influences reaction pathways, rates, and the selectivity of chemical transformations. nih.govacs.org
The most direct consequence of the TIPS group's size is its ability to dictate regioselectivity by sterically shielding the adjacent acetylenic carbon. In cycloaddition reactions, this effect is pronounced. A study on the Diels-Alder reactions of TIPS-ethynylated pentacenes showed that the steric demand of the TIPS-ethynyl substituents prevents dienophiles from reacting at the central aromatic ring, forcing the reaction to occur at a less hindered, off-center ring. d-nb.info This demonstrates a clear case of steric steering, where the bulky group channels the reactant along a specific pathway, leading to a single major regioisomer.
Electronic Effects on Reaction Kinetics
The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgviu.ca For reactions involving this compound, the carboxylic acid group would contribute to a positive σ value, indicating its electron-withdrawing nature. msudenver.edu The triisopropylsilyl group, while primarily a bulky protecting group, can also exert electronic effects. Silicon is less electronegative than carbon and can act as a σ-donor, which might slightly counteract the electron-withdrawing effect of the carboxyl group. However, the dominant electronic effect on the alkyne is the inductive withdrawal from the adjacent carboxylic acid.
In reactions where a negative charge develops in the transition state, such as nucleophilic addition to the alkyne, the electron-withdrawing carboxylic acid group is expected to accelerate the reaction, leading to a positive ρ value. Conversely, in reactions where a positive charge develops, the carboxylic acid would be destabilizing, resulting in a negative ρ value. The bulky TIPS group can also influence reaction kinetics through steric hindrance, slowing down the approach of reagents to the alkyne.
Orthogonal Protection Strategies
In the synthesis of complex molecules, it is often necessary to selectively protect and deprotect different functional groups. fiveable.mebham.ac.uk An orthogonal protection strategy employs protecting groups that can be removed under different conditions, allowing for the selective unmasking of one functional group while others remain protected. fiveable.mebham.ac.uk For a molecule like this compound, which contains both a carboxylic acid and a silyl-protected alkyne, an orthogonal protection strategy would be crucial for sequential modifications.
The triisopropylsilyl (TIPS) group on the alkyne is a robust protecting group, stable to a variety of reaction conditions but can be removed with fluoride (B91410) reagents. harvard.edu The carboxylic acid can be protected as an ester, for example, a methyl or benzyl ester, which can be cleaved under basic or hydrogenolysis conditions, respectively. libretexts.org
A potential orthogonal protection scheme could involve:
Esterification of the carboxylic acid: The carboxylic acid of this compound could be converted to a methyl ester by reaction with methanol (B129727) under acidic conditions. youtube.com
Reaction at another site: With the carboxylic acid protected as a methyl ester and the alkyne protected with the TIPS group, other functional groups on a larger molecule could be manipulated.
Selective deprotection of the alkyne: The TIPS group could be selectively removed using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), leaving the methyl ester intact. harvard.edu
Reaction of the terminal alkyne: The now free terminal alkyne can undergo various transformations, such as Sonogashira coupling. researchgate.netwikipedia.org
Deprotection of the carboxylic acid: Finally, the methyl ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., with sodium hydroxide). libretexts.org
This strategy allows for the selective reaction of different parts of a molecule without interference from other functional groups.
Table 1: Example of an Orthogonal Protection Strategy
| Step | Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |
| 1 | Carboxylic Acid | Methyl Ester | Methanol, Acid Catalyst | NaOH, H₂O |
| 2 | Alkyne | Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |
Mechanistic Elucidation of Key Reaction Pathways
Understanding the mechanisms of reactions involving this compound is essential for predicting reactivity and controlling product formation.
Transition State Analysis
The transition state is a high-energy, transient species that exists along the reaction coordinate between reactants and products. The structure and energy of the transition state determine the rate of a reaction. For reactions involving this compound, the nature of the transition state would depend on the specific transformation.
In an electrophilic addition to the alkyne, the transition state would likely involve the formation of a vinyl cation intermediate. The stability of this cation would be influenced by the electronic effects of the silyl and carboxyl groups. In a nucleophilic addition, the transition state would involve the formation of a vinyl anion. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model these transition states and predict reaction barriers. nih.gov For instance, in the polymerization of alkoxysilanes, computational studies have helped to elucidate whether the mechanism proceeds through an SN1 or SN2 type transition state at the silicon center. nih.gov
Intermediate Identification and Characterization
In the Sonogashira coupling of an aryl halide with this compound, several intermediates are proposed. researchgate.netwikipedia.orglibretexts.orgpsu.eduorganic-chemistry.org After the oxidative addition of the aryl halide to the palladium(0) catalyst, a palladium(II) intermediate is formed. The alkyne then coordinates to the copper(I) co-catalyst, forming a copper acetylide intermediate. Transmetalation from copper to palladium generates a palladium-alkynyl intermediate, which then undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.
In the deprotection of the TIPS group with fluoride, a pentacoordinate silicon intermediate is formed, which then fragments to give the terminal alkyne and the silyl fluoride. harvard.edu
Catalytic Cycles in Metal-Mediated Transformations
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound can participate in various such transformations. The Sonogashira coupling is a prime example. researchgate.netwikipedia.orglibretexts.orgpsu.eduorganic-chemistry.org
The catalytic cycle for the Sonogashira coupling of this compound with an aryl halide (Ar-X) can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl intermediate. libretexts.org
Formation of Copper Acetylide: The terminal alkyne of the deprotected propiolic acid reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, forming a Pd(II)-dialkynyl or a Pd(II)-aryl-alkynyl intermediate and regenerating the Cu(I) catalyst.
Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to form the C-C bond of the product, the aryl propiolic acid, and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Table 2: Key Species in the Sonogashira Catalytic Cycle
| Step | Key Species | Description |
| 1 | Pd(0)Ln | Active Palladium Catalyst |
| 2 | Ar-Pd(II)-X(Ln) | Oxidative Addition Product |
| 3 | [Cu-C≡C-COOH] | Copper Acetylide Intermediate |
| 4 | Ar-Pd(II)-(C≡C-COOH)(Ln) | Transmetalation Product |
| 5 | Ar-C≡C-COOH | Final Product |
Deprotection Strategies of the Triisopropylsilyl Group
The removal of the triisopropylsilyl (TIPS) protecting group is a critical step in many synthetic sequences involving this compound. The choice of deprotection method depends on the other functional groups present in the molecule and the desired reaction conditions.
Several methods are available for the cleavage of the Si-C(sp) bond:
Fluoride-based Reagents: This is the most common method for removing silyl protecting groups. harvard.edu Reagents such as tetrabutylammonium fluoride (TBAF), hydrofluoric acid (HF) in pyridine, and potassium fluoride are effective. The reaction proceeds through a hypervalent silicon intermediate. Care must be taken as fluoride ions are basic and can cause side reactions.
Silver Salts: Silver fluoride (AgF) has been shown to be an efficient reagent for the deprotection of TIPS-protected alkynes, even in the presence of other functional groups like esters. nih.gov A mixture of silver nitrate (B79036) (AgNO₃) and potassium fluoride (KF) has also been used, although it may give lower yields.
Acidic Conditions: While the TIPS group is generally stable to mild acidic conditions, strong acids can lead to its removal. However, this method is less common due to the potential for side reactions with the alkyne or other acid-sensitive functional groups.
Basic Conditions: Strong bases can also cleave the silyl group, but this is generally less efficient than fluoride-based methods and can be incompatible with the carboxylic acid functionality.
The choice of deprotection strategy must be carefully considered to ensure the integrity of the rest of the molecule, especially the carboxylic acid group, which can be sensitive to both strongly acidic and basic conditions.
Table 3: Common Deprotection Reagents for TIPS-Alkynes
| Reagent | Conditions | Comments |
| Tetrabutylammonium Fluoride (TBAF) | THF, room temperature | Most common, can be basic. |
| Hydrofluoric Acid (HF) - Pyridine | THF or CH₃CN | Effective, but HF is highly toxic. |
| Silver Fluoride (AgF) | Methanol, room temperature | Mild and selective. |
| Potassium Fluoride (KF) | Methanol or other polar solvents | Less reactive than TBAF. |
Fluoride-Mediated Desilylation Protocols
Fluoride ions are the most common reagents for the cleavage of silicon-carbon bonds due to the high affinity of fluorine for silicon, forming a strong Si-F bond. Several fluoride-based protocols have been investigated for the deprotection of TIPS-protected alkynes.
Detailed research into the desilylation of TIPS-protected arylacetylenes, which serve as close model systems for this compound, has shown that silver fluoride (AgF) is a particularly effective reagent. scielo.org.mx In one study, treatment of a TIPS-protected arylacetylene with 1.5 equivalents of AgF in methanol at room temperature resulted in efficient removal of the TIPS group, affording the terminal alkyne in high yield. scielo.org.mxscienceopen.comresearchgate.net This method was found to be compatible with sensitive functional groups such as aldehydes and ketones. scielo.org.mx
Another common fluoride source, tetrabutylammonium fluoride (TBAF), has also been employed for the deprotection of TIPS-alkynes. scielo.org.mxnih.gov However, in some cases, forcing conditions such as refluxing in tetrahydrofuran (B95107) (THF) were required, which can lead to decomposition of sensitive substrates. scielo.org.mx A combination of copper(II) acetate (B1210297) and TBAF has also been reported as a method for TIPS removal, although it may require careful control of the reaction conditions. scielo.org.mx
The choice of the fluoride source and reaction conditions is crucial for successful desilylation. For instance, a mixture of potassium fluoride (KF) and silver nitrate (AgNO₃) was found to be less effective than AgF alone, providing the deprotected alkyne in lower yields. scielo.org.mxscienceopen.comresearchgate.net
Table 1: Fluoride-Mediated Desilylation of TIPS-Arylacetylenes
| Reagent(s) | Solvent | Temperature | Yield of Terminal Alkyne | Reference |
|---|---|---|---|---|
| 1.5 equiv. AgF | Methanol | Room Temperature | 81% | scielo.org.mxscienceopen.comresearchgate.net |
| TBAF | THF | Reflux | Low yield with decomposition | scielo.org.mx |
Acid-Catalyzed Desilylation
The acid-catalyzed desilylation of silyl-protected alkynes is a less common method, particularly for the sterically hindered TIPS group. Research has shown that the TIPS group is significantly more resistant to acidic cleavage than the smaller TMS group. scielo.org.mxnih.gov
In studies involving the acid-catalyzed cyclization of silyl-protected arylacetylenes, it was observed that while TMS-protected compounds underwent protiodesilylation under the reaction conditions, the corresponding TIPS-protected analogues did not. nih.gov Instead, the TIPS group remained intact, directing the reaction to yield a 3-silylnaphthalene derivative. This highlights the general resistance of the TIPS C-Si bond to cleavage under acidic conditions that are sufficient to cleave a TMS C-Si bond. nih.gov Similarly, treatment of a TIPS-arylacetylene with 10% hydrofluoric acid (HF) in a THF-methanol mixture resulted in no reaction. scielo.org.mxresearchgate.net
At present, specific and efficient protocols for the acid-catalyzed desilylation of this compound or related TIPS-alkynes have not been widely reported in the scientific literature, suggesting that this is not a preferred method for the removal of this robust protecting group.
Applications in Advanced Organic Synthesis
Building Block for Complex Polyynes and Conjugated Systems
The synthesis of stable, long-chain polyynes—molecules containing multiple alternating single and triple carbon-carbon bonds—is a significant challenge in organic chemistry due to their inherent instability. The triisopropylsilyl group in 3-(triisopropylsilyl)propiolic acid plays a crucial role as a bulky protecting group, which can kinetically stabilize the polyyne chain and prevent unwanted side reactions such as dimerization and polymerization.
In the assembly of complex polyynes, silyl-protected acetylenes are indispensable. The synthetic strategy often involves an iterative process of coupling and deprotection. For instance, a TIPS-protected alkyne can be coupled with another acetylenic unit, often activated as a metal acetylide, using cross-coupling reactions like the Cadiot-Chodkiewicz or Sonogashira coupling. The TIPS group can then be selectively removed under specific conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal a terminal alkyne ready for the next coupling step. This iterative approach allows for the controlled, stepwise elongation of the polyyne chain.
A notable application is in the synthesis of rotaxanes, where a linear polyyne "thread" is encapsulated within a macrocyclic "wheel." The bulky TIPS end-groups can act as "stoppers" to prevent the dethreading of the macrocycle. In some synthetic designs, the terminal carboxylic acid of this compound can be used as a handle to anchor the polyyne chain to a solid support or to introduce other functional groups.
| Reaction Type | Role of this compound derivative | Key Features |
| Cadiot-Chodkiewicz Coupling | Alkyne component | Forms asymmetric diynes |
| Sonogashira Coupling | Alkyne component | Mild conditions, tolerant of various functional groups |
| Deprotection/Elongation | Precursor to terminal alkyne | Iterative chain extension |
Precursor for Heterocyclic Compound Synthesis
The reactivity of the alkyne and carboxylic acid functionalities makes this compound a valuable precursor for a variety of heterocyclic compounds.
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which are prevalent in many pharmaceuticals. A powerful method for their synthesis is the 1,3-dipolar cycloaddition of an alkyne with a diazo compound. nih.govrsc.orgnih.govresearchgate.net In this reaction, this compound or its ester derivatives can act as the dipolarophile. The reaction with a diazoalkane, such as diazomethane, would proceed via a concerted [3+2] cycloaddition mechanism to furnish a pyrazole (B372694) ring. wikipedia.org
The presence of the silyl (B83357) group and the carboxylic acid/ester group on the alkyne influences the regioselectivity of the cycloaddition, directing the substitution pattern on the resulting pyrazole ring. nih.gov The silyl group can be retained in the final product or removed post-cycloaddition to allow for further functionalization at that position.
Dihydropyridones and their derivatives are core structures in numerous alkaloids and pharmacologically active compounds. One synthetic approach to these structures involves the reaction of an alkyne with an imine. nih.gov For instance, a rhodium-catalyzed C-H activation of an α,β-unsaturated N-benzyl imine, followed by coupling with an alkyne like an ester of this compound, can lead to an azatriene intermediate. This intermediate can then undergo a 6π-electrocyclization to form a dihydropyridine (B1217469) ring system. nih.gov Subsequent modification of the substituent groups can yield the target dihydropyridone. The ester derived from this compound would install both a silyl group and an ester functionality onto the heterocyclic ring, providing handles for further synthetic manipulations in the construction of complex alkaloids.
Indolizidinones are bicyclic alkaloids with a nitrogen atom at the ring junction, and they exhibit a wide range of biological activities. Acetylenic compounds are key precursors for the construction of this scaffold. While a direct, one-step synthesis from this compound may not be common, it can serve as a crucial building block. For example, the conjugate addition of a nitrogen nucleophile, such as a pyrrolidine (B122466) derivative, to an activated form of this compound (e.g., an acyl chloride or ester) could be a key step. The resulting enamine or enamide intermediate could then undergo an intramolecular cyclization to construct the bicyclic indolizidinone core. The silyl group would again serve as a placeholder for further functionalization.
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings and, by extension, fused polycyclic systems. wikipedia.orgsigmaaldrich.com Alkynes can serve as dienophiles in [4+2] cycloaddition reactions. This compound and its derivatives can react with conjugated dienes to produce highly functionalized, fused ring systems.
A significant aspect of using TIPS-ethynyl-substituted compounds in Diels-Alder reactions is the influence of the bulky silyl group on regioselectivity. In reactions with unsymmetrical dienes, such as substituted acenes, the large steric demand of the triisopropylsilyl group can direct the dienophile to attack a less sterically hindered position of the diene. nih.govd-nb.inforesearchgate.net For example, in the reaction with 6,13-bis(triisopropylsilylethynyl)pentacene, smaller dienophiles can react at the central, more substituted ring, whereas larger dienophiles are directed to the outer, less hindered rings. This control over regioselectivity is crucial for the precise synthesis of complex, multi-ring architectures. d-nb.info
| Reactant | Reaction Type | Product Core Structure |
| Diene | Diels-Alder [4+2] Cycloaddition | Fused Cyclohexene derivative |
| Nitrile Imine | 1,3-Dipolar Cycloaddition | Pyrazole |
| α,β-Unsaturated Imine | C-H Activation/Electrocyclization | Dihydropyridine |
Role in Organometallic Chemistry and Catalysis
While this compound is primarily used as a building block, it and its derivatives also play a role in organometallic chemistry and catalysis. Silylalkynes are known to form stable complexes with various transition metals. For example, the alkyne unit can coordinate to cobalt carbonyls to form stable hexacarbonyl dicobalt complexes. This complexation temporarily protects the alkyne, allowing other chemical transformations to be carried out on the molecule. The alkyne can be regenerated later by oxidative decomplexation.
Furthermore, compounds containing metal-silicon bonds are important intermediates in many catalytic processes. nih.gov The reaction of silylalkynes with metal hydrides can lead to silyl-vinyl-metal complexes. These complexes can be key intermediates in catalytic cycles, such as in the silylformylation of alkynes, where a silyl group and a formyl group are added across the triple bond. While the carboxylic acid part of this compound might interfere with some catalytic cycles, its ester derivatives are suitable substrates for such transformations, providing a route to highly functionalized molecules.
Ligand Precursor for Metal Complexes
While direct examples of this compound as a ligand precursor are not extensively documented, its constituent functional groups, the carboxylic acid and the alkyne, are well-established motifs in ligand design. The carboxylic acid can be readily converted into a variety of coordinating groups, such as carboxylates, amides, or esters, which can bind to metal centers. Furthermore, the alkyne moiety, after deprotection of the bulky triisopropylsilyl (TIPS) group, can coordinate to transition metals in various modes (η2-coordination or as part of a larger ligand framework). This dual functionality allows for the potential synthesis of novel bidentate or multidentate ligands, where one part of the ligand can be anchored to a metal via a carboxylate-derived group, and the other part, the alkyne, can either bind to the same or a different metal center, or be used for further functionalization.
Substrate in Cross-Coupling Reactions (e.g., Sonogashira Coupling after Desilylation)
A significant application of this compound is its use as a precursor to terminal alkynes for cross-coupling reactions, most notably the Sonogashira coupling. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while other chemical transformations are carried out on the carboxylic acid moiety.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In the context of this compound, the synthetic strategy typically involves the initial modification of the carboxylic acid group, if necessary, followed by the removal of the TIPS protecting group to reveal the terminal alkyne. This deprotection is often achieved under mild conditions, for example, using a fluoride source such as tetra-n-butylammonium fluoride (TBAF). The resulting terminal alkyne can then be subjected to Sonogashira coupling conditions to introduce aryl or vinyl substituents.
Furthermore, the propiolic acid moiety itself can be directly used in decarboxylative coupling reactions. This type of transformation allows for the formation of unsymmetrical diarylacetylenes in a one-pot protocol, which is a significant advantage in terms of synthetic efficiency. rsc.org
In situ Generation of Reactive Alkynes
The controlled deprotection of the silyl group in this compound allows for the in situ generation of the reactive terminal alkyne. This approach is particularly advantageous as it avoids the isolation of the often volatile or reactive propiolic acid. By performing the desilylation in the same reaction vessel as the subsequent cross-coupling reaction, the freshly generated terminal alkyne can be immediately consumed, which can lead to higher yields and cleaner reaction profiles. Tandem desilylation-coupling reactions are an elegant and efficient strategy in modern organic synthesis. For instance, a one-pot desilylation/copper-free Sonogashira reaction has been successfully employed for the synthesis of highly π-conjugated systems. nih.gov
Contributions to Polymer and Material Science
The bifunctionality of this compound also lends itself to applications in the synthesis and functionalization of polymers and advanced materials.
Monomer in "Click" Chemistry for Polymer Functionalization
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of polymer and materials science for its high efficiency, selectivity, and mild reaction conditions. Silyl-protected alkynes are valuable precursors in this context. For example, polymers containing pendant alkyne groups have been synthesized using atom transfer radical polymerization (ATRP) of a trimethylsilyl-protected alkyne methacrylate (B99206). rsc.org Following polymerization, the silyl protecting groups are removed to unveil the alkyne functionalities, which are then available for "clicking" with azide-modified molecules, such as sugars or other polymers. rsc.org
Analogously, this compound can be envisioned as a versatile monomer for creating "clickable" polymers. The carboxylic acid can be converted into a polymerizable group, such as an ester with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (HEMA), or it can be used to anchor the molecule onto a pre-existing polymer backbone. Subsequent deprotection of the TIPS group would then furnish a polymer decorated with reactive alkyne handles, ready for functionalization via CuAAC. This strategy allows for the precise introduction of a wide range of functionalities onto a polymer scaffold.
| Polymerization/Functionalization Step | Description | Key Feature of 3-(TIPS)propiolic acid |
| Monomer Synthesis/Attachment | The carboxylic acid is reacted to form a polymerizable unit or to attach to a polymer. | Carboxylic acid acts as a versatile chemical handle. |
| Polymerization | The modified monomer is polymerized to form the polymer backbone. | The TIPS-protected alkyne is stable to polymerization conditions. |
| Deprotection | The TIPS group is removed to reveal the terminal alkyne. | Deprotection is typically high-yielding and occurs under mild conditions. |
| Click Functionalization | The alkyne-functionalized polymer is reacted with azide-containing molecules. | The terminal alkyne is a reactive partner in CuAAC reactions. |
Scaffold for Novel Architectures
The orthogonal reactivity of the two functional groups in this compound makes it an excellent scaffold for the construction of novel and complex molecular architectures. The carboxylic acid can be transformed into esters, amides, or other functional groups, while the protected alkyne can be carried through these transformations. Following this, the alkyne can be deprotected and engaged in a variety of carbon-carbon bond-forming reactions. This step-wise approach allows for the controlled and predictable assembly of intricate structures, which is a fundamental aspect of supramolecular chemistry and the design of new materials. For instance, aryl propiolic acids have been used as monomers to build poly(arylenebutadiynylenes) on surfaces through decarboxylative coupling.
Integration into Bioorthogonal Chemistry Concepts
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne functional group is a key player in this field, primarily through its participation in the CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The structure of this compound is well-suited for the design of bioorthogonal probes. After deprotection of the silyl group, the resulting propiolic acid derivative can be utilized in a two-fold manner. The carboxylic acid provides a convenient handle for conjugation to biomolecules, such as proteins, peptides, or nucleic acids, through the formation of stable amide or ester linkages. The alkyne, on the other hand, serves as the bioorthogonal reactive group.
Strain-Promoted Cycloadditions
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in biological environments without the need for a toxic copper catalyst. rsc.org This reaction relies on the use of a strained alkyne, typically a cyclooctyne (B158145) derivative, which readily reacts with an azide (B81097) to form a stable triazole linkage. rsc.org
While this compound is not itself a strained alkyne, it serves as a critical building block in the synthesis of strained cyclooctynes like bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). nih.govrsc.orgcd-bioparticles.com The synthetic strategy generally involves the following conceptual steps:
Introduction of the Alkyne Moiety : The propiolic acid backbone, protected by the TIPS group, is incorporated into a larger molecular framework that will ultimately form the cyclic system. The carboxylic acid group provides a convenient attachment point for this incorporation through standard coupling reactions.
Ring Formation : A series of reactions are performed to construct the eight-membered ring of the cyclooctyne. The bulky TIPS group is robust and withstands a variety of reaction conditions during this multi-step process. nih.gov
Deprotection and Alkyne Liberation : In a crucial final step, the TIPS group is removed to unveil the terminal alkyne. This deprotection is typically achieved using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF). nih.gov
Formation of the Strained Alkyne : The liberated terminal alkyne then undergoes a ring-closing reaction to form the strained cyclooctyne, which is now primed for SPAAC reactions.
The stability of the TIPS protecting group throughout the synthesis and its clean removal make this compound an advantageous starting material for the preparation of these advanced reagents. The resulting strained alkynes, such as BCN and DBCO, are widely used for labeling biomolecules both in vitro and in vivo. cd-bioparticles.comnih.gov
Bioconjugation Applications (General Principles)
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. blogspot.com This technique is fundamental to the development of therapeutic agents, diagnostic tools, and for studying biological processes. The principles of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the aforementioned SPAAC, are central to modern bioconjugation strategies. rsc.orgnih.govblogspot.com
This compound is a versatile precursor for the synthesis of linkers used in bioconjugation. ub.edusymeres.com The carboxylic acid functional group allows for its ready attachment to other molecules, such as polyethylene (B3416737) glycol (PEG) chains, fluorophores, or drug molecules, through amide bond formation. The TIPS-protected alkyne is carried through these synthetic steps.
The general workflow for utilizing a linker derived from this compound in bioconjugation is as follows:
Linker Synthesis : The carboxylic acid of this compound is activated and reacted with an amine-containing molecule to form a stable amide bond. This creates a linker with a TIPS-protected alkyne at one end and another functional group at the other.
Deprotection : The TIPS group is selectively removed to expose the terminal alkyne. nih.gov This terminal alkyne is now available for a click reaction.
Conjugation to a Biomolecule : The linker, now bearing a terminal alkyne, can be conjugated to a biomolecule that has been functionalized with an azide group. This is typically achieved via the highly efficient and specific CuAAC reaction. nih.gov
Advanced Spectroscopic Characterization and Computational Chemistry
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides profound insights into the molecular framework of 3-(triisopropylsilyl)propiolic acid by mapping the chemical environments of magnetically active nuclei.
A comprehensive structural assignment of this compound is achieved through the combined analysis of ¹H, ¹³C, and ²⁹Si NMR spectra. While specific spectral data for this exact molecule is not publicly available, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main sets of signals corresponding to the triisopropylsilyl (TIPS) group and the acidic proton of the carboxylic acid. The methine protons (-CH) of the three isopropyl groups would appear as a septet, while the methyl protons (-CH₃) would present as a doublet. The acidic proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can vary with solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. Key signals would include the carboxyl carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the isopropyl groups. The electronegative oxygen atoms of the carboxylic acid group cause the carbonyl carbon to resonate at a significant downfield shift.
²⁹Si NMR Spectroscopy: As a spin-½ nucleus, ²⁹Si NMR is a valuable tool for characterizing organosilicon compounds. The chemical shift of the silicon atom is sensitive to its electronic environment. For silylalkynes, the ²⁹Si nucleus is typically shielded, resulting in signals in a specific region of the spectrum. It is important to note that ²⁹Si NMR spectra can sometimes contain a broad background signal from the glass NMR tube and probe components.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 10-13 | Broad Singlet | -H OOC- |
| ~1.15 | Septet | (iPr)₃Si-CH - | |
| ~1.05 | Doublet | (iPr)₃Si-CH(C H₃)₂ | |
| ¹³C | ~154 | Singlet | -C OOH |
| ~99 | Singlet | -C ≡C-Si | |
| ~85 | Singlet | -C≡C -Si | |
| ~18 | Singlet | (iPr)₃Si-C H- | |
| ~11 | Singlet | (iPr)₃Si-CH(C H₃)₂ | |
| ²⁹Si | -5 to -20 | Singlet | (C H₃)₃Si - |
Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously confirming the atomic connectivity within the molecule.
COSY: A ¹H-¹H COSY spectrum would be instrumental in confirming the isopropyl structure by showing a clear correlation between the methine (CH) septet and the methyl (CH₃) doublet of the TIPS group.
While this compound is itself an achiral molecule, it possesses prochiral features, specifically a plane of symmetry (Cₛ). The two faces of the planar alkyne moiety are enantiotopic. The discrimination of these enantiotopic faces can be achieved using specialized NMR techniques that employ chiral environments. rsc.org
When a prochiral solute is dissolved in a chiral aligning solvent, such as a chiral liquid crystal (CLC), the two enantiotopic sites of the molecule experience different average orientations. rsc.orgnih.gov This differential ordering leads to a splitting of NMR signals for nuclei within the enantiotopic environments. rsc.orgnih.gov This phenomenon, known as spectral enantiotopic discrimination, is a result of anisotropic magnetic interactions, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), which become observable in the ordered medium. nih.gov For this compound, this could manifest as a splitting of the signals for the isopropyl groups, providing a powerful probe of molecular recognition and the local chiral environment. rsc.orgnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are fundamental for identifying the functional groups present in this compound and for analyzing the properties of its key bonds.
The carbon-carbon triple bond (C≡C) is a defining feature of this compound and gives rise to characteristic vibrational modes.
IR Spectroscopy: The C≡C stretching vibration in internal alkynes typically appears in the 2190–2260 cm⁻¹ region of the IR spectrum. Due to the relatively low change in dipole moment during the vibration, especially in symmetrically substituted alkynes, this absorption is often weak. The carboxylic acid functional group displays two very characteristic absorptions: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.
Raman Spectroscopy: In contrast to IR, the C≡C stretch often produces a strong signal in Raman spectroscopy, typically around 2150 cm⁻¹. This is because the polarizability of the triple bond changes significantly during the vibration. The alkyne vibrational mode appears in a "biomolecular silent region" of the Raman spectrum (approx. 1800-2800 cm⁻¹) where few other biological molecules have signals, making it an excellent tag for imaging. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad | Weak |
| Alkyne | C≡C stretch | 2190 - 2260 | Weak to Medium | Strong |
| Carbonyl | C=O stretch | ~1700 | Strong | Medium |
| Alkyl | C-H stretch | 2850 - 3000 | Medium | Medium |
IR spectroscopy is a highly effective technique for monitoring the progress of chemical reactions involving this compound by tracking changes in the characteristic absorptions of its functional groups. nih.govnih.gov
For instance, in an esterification reaction where the carboxylic acid is converted to an ester, IR spectroscopy can provide clear evidence of the transformation. The reaction progress can be monitored by observing:
The disappearance of the very broad O-H stretching band (2500-3300 cm⁻¹) of the starting carboxylic acid.
A shift in the carbonyl (C=O) absorption frequency from that characteristic of a carboxylic acid (~1700 cm⁻¹) to that of an ester (~1735 cm⁻¹).
The appearance of new C-O stretching bands in the 1100-1300 cm⁻¹ region, which are characteristic of the newly formed ester linkage.
This real-time, non-destructive analysis allows for the optimization of reaction conditions and confirmation of product formation. researchgate.net
Mass Spectrometry (MS) in Mechanistic Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the identity of compounds and elucidating their structure.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound, the molecular formula is C12H22O2Si. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element.
HRMS analysis would compare the experimentally measured mass-to-charge ratio of the molecular ion ([M+H]+ or [M-H]-) to the calculated theoretical value. A match within a narrow tolerance (typically < 5 ppm) confirms the molecular formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C12H22O2Si |
| Monoisotopic Mass | 226.13891 Da |
| Average Mass | 226.403 Da |
This interactive table provides the fundamental mass data used for HRMS confirmation.
In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides valuable information about the molecule's structure. For this compound, electron ionization (EI) or collision-induced dissociation (CID) would likely lead to specific bond cleavages. The bulky triisopropylsilyl group is a prominent feature and its fragmentation is often a key diagnostic tool.
Common fragmentation pathways would include:
Loss of an isopropyl group: A primary fragmentation event would be the cleavage of an isopropyl radical, leading to a stable ion.
Loss of the entire triisopropylsilyl group: Cleavage of the Si-C bond can result in the loss of the entire silyl (B83357) substituent.
Formation of the triisopropylsilyl cation: The triisopropylsilyl cation itself is a very stable and commonly observed fragment for compounds containing this group.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
| [M - CH(CH₃)₂]⁺ | [C₉H₁₅O₂Si]⁺ | 183.0841 |
| [M - Si(CH(CH₃)₂)₃]⁺ | [C₃HO₂]⁺ | 69.0028 |
| [Si(CH(CH₃)₂)₃]⁺ | [C₉H₂₁Si]⁺ | 157.1412 |
This interactive table outlines the expected major fragments, which are crucial for structural elucidation via mass spectrometry.
Theoretical and Computational Investigations
Computational chemistry offers powerful tools to investigate molecular properties and reactivity from a theoretical standpoint, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to determine its most stable three-dimensional structure (geometry optimization). researchgate.netmdpi.com
These calculations yield important data such as optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 3: Parameters Obtainable from DFT Calculations
| Calculated Property | Significance |
| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Energies | Determines the electronic band gap, indicating chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for reaction. |
| Vibrational Frequencies | Predicts the infrared spectrum to compare with experimental data. |
| Mulliken Charges | Assigns partial charges to individual atoms in the molecule. researchgate.net |
This interactive table summarizes the key molecular properties that can be accurately predicted using DFT methods.
Quantum chemical calculations are essential for mapping out potential reaction pathways and understanding reaction mechanisms. nih.gov By locating transition state structures and calculating their energies, it is possible to determine the activation energy (energy barrier) for a given reaction. nih.govmdpi.com
For this compound, one could computationally investigate various reactions, such as its esterification, decarboxylation, or participation in cycloaddition reactions involving the alkyne functionality. mdpi.com The calculations would model the step-by-step transformation from reactants to products, identifying any intermediates along the way. Comparing the energy barriers for different potential pathways allows for the prediction of the most favorable reaction mechanism under specific conditions. nih.gov
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The bulky and sterically demanding triisopropylsilyl group can rotate around the Si-C bond, and the carboxylic acid group also has rotational freedom.
By simulating the molecule's movements in a virtual environment (e.g., in a solvent box of water or an organic solvent) over a period of nanoseconds, MD can reveal the preferred conformations and the energy barriers between them. mdpi.commdpi.com This analysis helps in understanding how the molecule's shape fluctuates and which conformations are most likely to be present at a given temperature, which can influence its reactivity and interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational frequencies)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide accurate predictions of NMR chemical shifts and vibrational frequencies. These predictive methods are crucial for confirming molecular structures and understanding the electronic and vibrational characteristics of the compound.
Prediction of NMR Chemical Shifts:
The prediction of NMR chemical shifts through computational methods has become a standard practice in chemical research for structure elucidation. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT to calculate the isotropic magnetic shielding tensors of nuclei. nih.gov From these tensors, the chemical shifts can be derived.
The accuracy of these predictions depends significantly on the chosen functional and basis set. mdpi.com Commonly employed functionals include B3LYP and PBE0, often paired with basis sets like 6-311+G(d,p) or larger. mdpi.comepstem.net Calculations are typically performed on a geometry-optimized structure of the molecule. To improve accuracy, it is also common to account for solvent effects, often by using a continuum solvation model like the Polarizable Continuum Model (PCM). researchgate.net The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, such as Tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_calc.
While specific computational studies detailing the predicted NMR chemical shifts for this compound are not prevalent in the literature, the following table illustrates the type of data that such a study would generate. The values are hypothetical and serve to demonstrate the expected output from a DFT/GIAO calculation.
Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) with a solvent model.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 155.0 - 160.0 |
| Acetylenic Carbon (C≡C-Si) | - | 85.0 - 90.0 |
| Acetylenic Carbon (C≡C-COOH) | - | 75.0 - 80.0 |
| Si-CH of Isopropyl | 1.0 - 1.2 | 18.0 - 20.0 |
| CH₃ of Isopropyl | 1.0 - 1.2 | 11.0 - 13.0 |
Prediction of Vibrational Frequencies:
Computational methods are also extensively used to predict the vibrational (infrared and Raman) spectra of molecules. researchgate.netchimia.ch DFT calculations are employed to compute the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule at its equilibrium geometry. nih.gov
It is a well-established practice that calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra. This discrepancy arises primarily from the neglect of anharmonicity in the computational model and the use of incomplete basis sets. uni-rostock.de To account for these effects and improve the agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory (functional and basis set) used. nih.gov For instance, for the B3LYP/6-31G(d) level of theory, a scaling factor around 0.96 is often applied. nih.gov
A computational analysis of this compound would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. This information is invaluable for assigning the bands observed in experimental spectra to specific molecular motions. uni-rostock.demdpi.com
The table below provides an example of predicted vibrational frequencies for key functional groups in this compound, as would be obtained from a DFT study. These values are illustrative and based on typical frequency ranges for the specified bonds.
Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d)) and potentially scaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 3550 - 3400 | Strong, Broad |
| C-H Stretch (Isopropyl) | 2950 - 2870 | Strong |
| C≡C Stretch (Alkyne) | 2150 - 2100 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1720 - 1700 | Very Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| Si-C Stretch | 800 - 600 | Medium to Strong |
These computational predictions, when used in conjunction with experimental spectroscopic data, provide a robust framework for the detailed structural and electronic characterization of this compound.
Future Research Directions
Development of Novel Green Synthetic Routes
The production of 3-(triisopropylsilyl)propiolic acid traditionally relies on methods that can be resource-intensive and generate waste. A significant future direction is the development of more environmentally friendly, or "green," synthetic strategies. Research in this area aims to improve efficiency and reduce the environmental footprint of the synthesis.
Key objectives for future green synthetic routes include:
One-Pot Syntheses: Designing reaction sequences where multiple steps are performed in a single reaction vessel. This minimizes the need for intermediate purification steps, saving time, solvents, and energy.
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids.
Catalytic Approaches: Developing catalytic methods that can replace stoichiometric reagents, leading to higher atom economy and reduced waste. For instance, silylated tags have been used to enhance solubility in green solvents like cyclopentyl methyl ether (CPME) for one-pot peptide synthesis, a principle that could be adapted for propiolic acid synthesis. nih.gov
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Exploration of New Catalytic Transformations
While the reactivity of the alkyne and carboxylic acid groups is well-established, there is considerable room to discover new catalytic transformations for this compound. Future work will likely involve the use of novel catalysts to unlock new reaction pathways and create more complex molecular architectures. Potential areas of exploration include:
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium) to more abundant and less expensive metals such as iron, copper, and nickel for cross-coupling and cycloaddition reactions.
Enantioselective Catalysis: Developing chiral catalysts that can induce stereoselectivity in reactions involving the propiolic acid, enabling the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.
C-H Activation: Exploring the catalytic activation of the C-H bonds on the triisopropylsilyl group to introduce new functional groups, adding another layer of synthetic versatility.
Novel Cycloadditions: Investigating new types of cycloaddition reactions beyond the well-known click chemistry to construct diverse heterocyclic systems.
Application in Advanced Materials Science and Nanotechnology
The unique structure of this compound—a rigid linear rod with a bulky, solubilizing silyl (B83357) group and a reactive carboxylic acid—makes it an excellent candidate for creating advanced functional materials.
Future research is expected to focus on its role as a molecular building block in:
Polymers and Dendrimers: The alkyne functionality can be polymerized to create novel conjugated polymers with interesting electronic and photophysical properties. The carboxylic acid can serve as a focal point for the construction of well-defined dendrimers.
Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to bind the molecule to various surfaces, forming ordered SAMs. The bulky TIPS group would control the spacing and environment of the monolayer.
Molecular Wires: After deprotection, the terminal alkyne can be used to construct linear, conjugated systems that could function as molecular-scale wires in nanoelectronic devices.
Functional Linkers in Frameworks: It can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where the bulky silyl group can tune the pore size and chemical environment within the framework.
Table 1: Potential Applications in Materials Science
| Material Type | Role of this compound | Potential Properties |
|---|---|---|
| Conjugated Polymers | Monomer unit | Electronic conductivity, photoluminescence |
| Self-Assembled Monolayers | Surface anchor and spacer | Controlled surface wettability, molecular recognition |
| Molecular Wires | Linear building block | Charge transport |
| MOFs/COFs | Organic linker | Tunable porosity, gas storage, catalysis |
Expanding Bio-Applications Beyond Current Scope
The utility of this compound in the life sciences is an area of significant growth potential. Its functional groups provide handles for attachment to biological molecules, making it a valuable tool for chemical biology and medicinal chemistry.
Future bio-applications could include:
Bioconjugation and "Click" Chemistry: The terminal alkyne (after deprotection) is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC), or "click" chemistry. This allows for the efficient and specific labeling of proteins, nucleic acids, and other biomolecules.
Drug Delivery Systems: The compound can be incorporated into larger drug delivery vehicles like nanoparticles or liposomes, with the carboxylic acid providing a point of attachment for targeting ligands or therapeutic payloads.
Development of Bioactive Probes: It can be used as a core scaffold to build chemical probes for studying biological processes. The TIPS group can be used to modulate solubility and cell permeability, while the alkyne and acid groups allow for the attachment of fluorophores or affinity tags.
Medicinal Chemistry Scaffolds: The rigid alkynyl carboxylic acid structure can be used as a starting point for the synthesis of novel therapeutic agents, acting as a pharmacophore that can be decorated with various functional groups to optimize biological activity.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a frontier that promises to accelerate discovery. nih.govrjptonline.org These computational tools can be applied to this compound to predict its behavior and guide experimental efforts. acs.orgeurekalert.org
Key areas for integration include:
Reaction Outcome Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely product of a reaction involving this compound with new reagents or under unexplored conditions. acs.org
Condition Optimization: AI algorithms can suggest the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product, reducing the need for extensive experimental screening. acs.org
De Novo Synthetic Route Design: AI tools can propose novel, multi-step synthetic pathways to complex target molecules starting from simple building blocks like this compound. acs.org
Property Prediction: Machine learning can be used to predict the physical, chemical, and biological properties of new molecules derived from this starting material, helping to prioritize synthetic targets.
Table 2: Role of AI/ML in Research Cycle
| Research Stage | Application of AI/ML | Potential Impact |
|---|---|---|
| Hypothesis Generation | Predict reactivity and potential products | Focus experimental work on most promising reactions. acs.orgeurekalert.org |
| Experimental Design | Recommend optimal reaction conditions | Increase reaction yields and reduce resource consumption. acs.org |
| Synthesis Planning | Propose entire multi-step synthetic routes | Accelerate the synthesis of complex target molecules. nih.gov |
| Lead Optimization | Predict properties of derivative compounds | Prioritize synthesis of molecules with desired characteristics. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
